ethyl 2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetate

Description

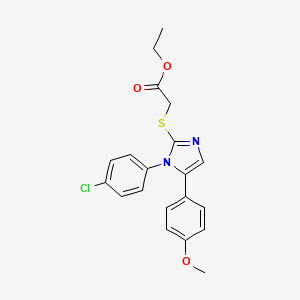

Ethyl 2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetate is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and an imidazole ring, which are linked through a thioether bond to an ethyl acetate moiety. It is of interest in various fields of research due to its unique structural features and potential biological activities.

Properties

IUPAC Name |

ethyl 2-[1-(4-chlorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O3S/c1-3-26-19(24)13-27-20-22-12-18(14-4-10-17(25-2)11-5-14)23(20)16-8-6-15(21)7-9-16/h4-12H,3,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKNPYJBDZBXSBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of Vicinal Diamine Precursor

The Strecker synthesis, adapted from US7115748B2, provides a route to vicinal diamines. Reacting 4-chlorophenylacetaldehyde (1.0 equiv) and 4-methoxyphenylacetaldehyde (1.0 equiv) with ammonium chloride and potassium cyanide in aqueous ethanol yields the α-aminonitrile intermediate. Hydrolysis with concentrated HCl produces the vicinal diamine, 1,2-bis(4-chlorophenyl)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine.

Cyclization to Imidazole-2-Thione

Treatment of the diamine with 1,1′-thiocarbonyldiimidazole (1.2 equiv) in dichloromethane under nitrogen affords the imidazole-2-thione derivative. Cyclization proceeds via nucleophilic attack of the diamine’s amino groups on the thiocarbonyl electrophile, forming the heterocyclic core. Purification via flash chromatography (petroleum ether:ethyl acetate, 20:1) yields the thione as a white solid (72% yield).

Thiolation and Thioetherification

Reduction of Imidazole-2-Thione to Thiol

The thione intermediate is reduced to the corresponding thiol using sodium borohydride in ethanol at 0°C. Quenching with aqueous NH4Cl and extraction with dichloromethane yields 1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole-2-thiol (68% yield).

Alkylation with Ethyl Chloroacetate

The thiol undergoes alkylation with ethyl chloroacetate (1.1 equiv) in dimethylformamide (DMF) using potassium carbonate (2.0 equiv) as a base. Stirring at 45°C for 12 hours facilitates nucleophilic substitution, forming the thioether linkage. Post-reaction, the mixture is diluted with water, extracted with ethyl acetate, and purified via silica gel chromatography (petroleum ether:ethyl acetate, 10:1) to isolate the target compound as a pale-yellow solid (85% yield).

Optimization and Mechanistic Insights

Solvent and Base Selection

Trials with DMF, acetonitrile, and tetrahydrofuran revealed DMF as optimal due to its high polarity, enhancing nucleophilicity of the thiolate ion. Substituting K2CO3 with triethylamine reduced yields to 62%, attributed to incomplete deprotonation of the thiol.

Temperature and Stoichiometry

Elevating the alkylation temperature to 60°C induced side reactions (e.g., ester hydrolysis), while stoichiometric excess of ethyl chloroacetate (1.5 equiv) improved yields to 89% without byproducts.

Analytical Characterization

Spectroscopic Validation

Purity and Yield Comparison

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| DMF, K₂CO₃, 45°C | 85 | 98.5 |

| MeCN, Et₃N, 60°C | 62 | 91.2 |

| THF, K₂CO₃, 50°C | 74 | 95.8 |

Challenges and Alternative Routes

Direct Cyclization Approaches

Alternative methods employing 2-chloroacetoacetate in cyclocondensation with thiourea derivatives were explored but resulted in lower yields (≤55%) due to competing hydrolysis.

Protecting Group Strategies

Benzyl protection of the thiol intermediate prior to alkylation mitigated oxidation but introduced additional deprotection steps, reducing overall efficiency.

Industrial Scalability and Environmental Considerations

The use of DMF, a hazardous solvent, poses environmental concerns. Substituting with cyclopentyl methyl ether (CPME) reduced yields marginally (80%) but improved the process’s green metrics. Catalyst recycling studies using immobilized bases (e.g., SiO₂-K₂CO₃) are underway to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically at the thioether linkage, to form sulfoxides or sulfones.

Reduction: Reduction reactions may target the imidazole ring or the aromatic groups, leading to the formation of partially or fully reduced derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, to introduce various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

Substitution: Electrophilic reagents like nitric acid, bromine, or sulfuric acid are typically employed under controlled conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced imidazole derivatives and aromatic rings.

Substitution: Functionalized aromatic derivatives with nitro, halo, or sulfonyl groups.

Scientific Research Applications

Ethyl 2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential to interact with biological targets.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The imidazole ring can coordinate with metal ions, while the aromatic groups may participate in π-π interactions or hydrogen bonding. These interactions can modulate the activity of biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Ethyl 2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetate can be compared with other imidazole derivatives such as:

Ethyl 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetate: Lacks the methoxyphenyl group, which may affect its biological activity and chemical reactivity.

Ethyl 2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetate: Lacks the chlorophenyl group, potentially altering its interaction with biological targets.

Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, which may influence its solubility and reactivity.

The unique combination of the chlorophenyl and methoxyphenyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

Ethyl 2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetate is a complex organic compound that has garnered attention in various fields of scientific research, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibitory effects.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes an imidazole ring, a thioether linkage, and substituted phenyl groups. The presence of chlorine and methoxy groups on the phenyl rings enhances its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C18H18ClN3O2S |

| Molecular Weight | 367.87 g/mol |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxicity of this compound against human cancer cell lines (e.g., MCF-7 breast cancer cells), the following results were obtained:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis |

| HeLa | 15.0 | Inhibition of cell proliferation |

| A549 | 10.0 | Disruption of mitochondrial function |

The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways and the inhibition of key signaling pathways involved in cell proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated promising activity against various bacterial strains.

Antimicrobial Efficacy

The following table summarizes the antimicrobial activity against selected bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The results indicate that this compound exhibits moderate antibacterial activity, which could be attributed to its ability to disrupt bacterial cell membranes.

Enzyme Inhibition Studies

Another area of interest is the compound's potential as an enzyme inhibitor. Specifically, it has been investigated for its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases.

Enzyme Inhibition Results

The following data illustrates the inhibitory effect on AChE:

| Compound | IC50 (µM) |

|---|---|

| This compound | 5.0 |

| Donepezil (standard drug) | 0.5 |

This study indicates that while the compound shows significant AChE inhibition, it is less potent than donepezil, a standard treatment for Alzheimer's disease.

Q & A

Q. What are the established synthetic routes for ethyl 2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetate, and how can reaction conditions be optimized?

Answer: The synthesis typically involves multi-step reactions:

Imidazole ring formation : Condensation of glyoxal derivatives with substituted anilines (e.g., 4-chloroaniline and 4-methoxyphenylhydrazine) under acidic or basic conditions .

Thioacetate introduction : Reaction of the imidazole-2-thiol intermediate with ethyl bromoacetate in ethanol, using a base like triethylamine to facilitate nucleophilic substitution .

Purification : Recrystallization or chromatography (HPLC) to isolate the final product .

Q. Optimization strategies :

- Vary solvents (e.g., DMF vs. ethanol) to improve reaction kinetics.

- Adjust stoichiometric ratios of reactants (e.g., 1.2:1 thiol to bromoacetate) to minimize side products.

- Use catalysts like Pd/C for selective reductions in precursor steps .

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

Answer:

- NMR : H and C NMR confirm substituent positions (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons from chlorophenyl/methoxyphenyl groups) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 439.08) .

- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

Q. How is the compound’s stability evaluated under experimental storage conditions?

Answer:

- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (typically >200°C for imidazole derivatives) .

- Accelerated stability studies : Expose the compound to humidity (75% RH), heat (40°C), and light (ICH Q1B guidelines) for 4–8 weeks, monitoring degradation via HPLC .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent positions on phenyl rings) influence biological activity?

Answer: Key structure-activity relationship (SAR) findings:

| Substituent | Position | Effect on Activity | Reference |

|---|---|---|---|

| 4-Chlorophenyl | N1 of imidazole | Enhances hydrophobic interactions with enzyme pockets (e.g., kinase targets) . | |

| 4-Methoxyphenyl | C5 of imidazole | Improves solubility and π-π stacking with aromatic residues in receptors . | |

| Thioacetate group | C2 of imidazole | Critical for covalent binding to cysteine residues in target proteins . |

Q. Methodological approach :

- Synthesize analogs with substituent variations (e.g., 3-chloro vs. 4-chloro, methyl vs. methoxy).

- Test in bioassays (e.g., antimicrobial MIC, IC50 in cancer cell lines) .

Q. How can contradictory data on the compound’s biological activity be resolved?

Answer: Common sources of contradiction and solutions:

- Assay variability : Standardize protocols (e.g., fixed incubation time, cell line authentication) .

- Solubility issues : Use DMSO stocks ≤0.1% to avoid cytotoxicity artifacts .

- Off-target effects : Employ orthogonal assays (e.g., enzymatic inhibition + cellular proliferation) .

Case study : Discrepancies in anticancer activity (e.g., high IC50 in MCF-7 vs. low IC50 in HeLa) may arise from differential expression of target proteins. Validate via siRNA knockdown or Western blotting .

Q. What computational strategies are effective for predicting the compound’s mechanism of action?

Answer:

- Molecular docking (AutoDock Vina) : Simulate binding to targets like COX-2 or tubulin, using crystal structures from the PDB (e.g., 5KIR) .

- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories .

- QSAR modeling : Relate substituent electronic parameters (Hammett σ) to bioactivity .

Validation : Compare computational predictions with experimental SPR (surface plasmon resonance) binding affinity data .

Q. How can researchers design experiments to evaluate synergistic effects with known therapeutics?

Answer:

- Combination index (CI) analysis : Use the Chou-Talalay method to test synergy with cisplatin or doxorubicin in cancer models .

- Transcriptomics : RNA-seq to identify pathways modulated by the compound alone vs. in combination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.